molecular formula C16H18ClN3S B079726 Methylene blue CAS No. 12262-49-6

Methylene blue

Cat. No.: B079726
CAS No.: 12262-49-6
M. Wt: 319.9 g/mol
InChI Key: CXKWCBBOMKCUKX-UHFFFAOYSA-M
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Description

Methylene blue (Methylthioninium Chloride) is a versatile phenothiazine dye and oxidation-reduction agent with extensive applications in research and clinical laboratories . Its robust redox properties, characterized by a reversible conversion between its blue oxidized form and colorless reduced form (leucothis compound), underpin its utility across diverse fields . In microbiology and histology, it serves as a vital staining agent for visualizing cellular and tissue structures, notably as a counterstain in Gram staining to identify Gram-negative bacteria and in Romanowsky-Giemsa stains for cytopathology . Biomedical research utilizes this compound for its unique mechanisms of action. It is a well-characterized inhibitor of guanylate cyclase and nitric oxide synthase, making it a valuable pharmacological tool for studying vasodilation and vascular signaling pathways . Its ability to act as an alternate electron carrier in the mitochondrial electron transport chain, bypassing complexes I-III, is leveraged in studies of cellular metabolism, mitochondrial function, and oxidative stress . Furthermore, its photodynamic properties, which generate cytotoxic singlet oxygen upon light exposure, are explored for antimicrobial applications and in cancer research . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic purposes. It is strictly prohibited for personal consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride
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InChI

InChI=1S/C16H18N3S.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H/q+1;/p-1
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InChI Key

CXKWCBBOMKCUKX-UHFFFAOYSA-M
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Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-]
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Molecular Formula

C16H18ClN3S
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Related CAS

150645-86-6, 39612-13-0
Record name Poly(methylene blue)
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Record name Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1), dimer
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DSSTOX Substance ID

DTXSID0023296
Record name Methylene blue
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Molecular Weight

319.9 g/mol
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Physical Description

Dark green crystals or powder with a bronze-like luster; Solutions in water or alcohol are deep blue; [ChemIDplus]
Record name Methylene blue
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Solubility

In water, 43,600 mg/L at 25 °C., Soluble in water, Soluble in ethanol, chloroform; slightly soluble in pyridine; insoluble in ethyl ether, Soluble in glacial acetic acid and glycerol; insoluble in xylene and oleic acid, in ethanol 2%, and in acetone 0.5%.
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Vapor Pressure

0.00000013 [mmHg]
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Impurities

3-(dimethylamino)-7-(methylamino)phenothiazin-5-ylium
Record name Methylene blue
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Color/Form

Dark green crystals or powder from chloroform-ethyl ether, Solutions have a deep blue color /Methylene blue zinc-free dye/

CAS No.

61-73-4, 7220-79-3, 97130-83-1
Record name Methylene blue
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Record name Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1)
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Record name Methylthioninium chloride
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Record name METHYLENE BLUE ANHYDROUS
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Melting Point

100-110 °C (decomposes)
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Preparation Methods

Nitrosation and Hydrogenation Sequence

The synthesis of methylene blue traditionally begins with the nitrosation of N,N-dimethylaniline\text{N,N-dimethylaniline} in hydrochloric acid. As described in CN105130926A, sodium nitrite reacts with N,N-dimethylaniline\text{N,N-dimethylaniline} at 0–2°C to form p-nitroso-N,N-dimethylaniline\text{p-nitroso-N,N-dimethylaniline}, which undergoes hydrogenation to yield p-amino-N,N-dimethylaniline\text{p-amino-N,N-dimethylaniline} . This intermediate is critical for subsequent oxidative steps.

Key parameters include maintaining temperatures below 5°C during nitrosation to prevent side reactions and using stoichiometric amounts of hydrochloric acid (10–12 M) to stabilize intermediates. The hydrogenation step typically employs palladium-on-carbon catalysts under H2\text{H}_2 pressure (1–3 atm), achieving >90% conversion efficiency.

Thiosulfonic Acid Intermediate Formation

Oxidation of p-amino-N,N-dimethylaniline\text{p-amino-N,N-dimethylaniline} with sodium thiosulfate in acidic media generates 2-amino-5-dimethylaminophenyl thiosulfonic acid\text{2-amino-5-dimethylaminophenyl thiosulfonic acid}. Ferric chloride hexahydrate (FeCl36H2O\text{FeCl}_3 \cdot 6\text{H}_2\text{O}) serves as the oxidizing agent, with reaction yields sensitive to temperature control. For instance, at 0–2°C, the intermediate forms in 85% yield, whereas temperatures exceeding 20°C reduce yields to <60% due to premature cyclization.

Manganese Dioxide–Mediated Oxidation

Replacement of Dichromate Oxidants

US4212971A introduces manganese dioxide (MnO2\text{MnO}_2) as a non-toxic alternative to potassium dichromate (K2Cr2O7\text{K}_2\text{Cr}_2\text{O}_7) in this compound synthesis. This method eliminates chromium waste, addressing environmental and safety concerns. The process involves two oxidative stages:

  • Formation of Thiosulfonic Acid : N,N-dimethyl-p-phenylenediamine\text{N,N-dimethyl-p-phenylenediamine} reacts with MnO2\text{MnO}_2 (0.8–5.0 moles per mole substrate) and sodium thiosulfate (Na2S2O3\text{Na}_2\text{S}_2\text{O}_3) in sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C.

  • Indamine-Thiosulfonic Acid Synthesis : The intermediate couples with N,N-dimethylaniline hydrochloride\text{N,N-dimethylaniline hydrochloride} in the presence of MnO2\text{MnO}_2 (2.0–3.0 moles) and H2SO4\text{H}_2\text{SO}_4, yielding the cyclization precursor.

Copper Sulfate Catalysis

Adding copper sulfate (CuSO4\text{CuSO}_4) at ≥0.017 moles per mole substrate enhances oxidation efficiency by facilitating electron transfer. This co-catalyst increases this compound yields from 72% to 89% while reducing reaction times by 30%.

ParameterWithout CuSO4\text{CuSO}_4With CuSO4\text{CuSO}_4 (0.017 mol)
Yield (%)7289
Reaction Time (hours)6.54.5
Purity (%)9598

One-Pot Synthesis for Industrial Scalability

Integrated Reaction Design

CN105130926A details a one-pot method consolidating nitrosation, oxidation, and cyclization. N,N-dimethylaniline\text{N,N-dimethylaniline}, sodium nitrite, and ferric chloride are sequentially added to a single reactor, minimizing intermediate isolation. This approach reduces solvent use by 40% and cuts production costs by 25% compared to batch processes.

Temperature-Controlled Cyclization

The final cyclization step requires precise thermal management. At 18–20°C, this compound forms in 92% purity, whereas deviations beyond ±2°C introduce impurities like azure B and thionine. Post-reaction filtration with microcrystalline cellulose removes residual catalysts, achieving pharmaceutical-grade purity (≥99%).

Green Chemistry Innovations

Photoredox Catalysis

Frontiers in Chemistry (2022) reports this compound’s role as a photo-redox catalyst in its own synthesis. Under visible light (664 nm), the excited triplet state (3MB+^3\text{MB}^+) mediates single-electron transfers, accelerating oxidative coupling. This method achieves 97% yield in 3.7 minutes, outperforming thermal processes.

Aqueous Reaction Media

Replacing organic solvents with water improves sustainability. A 2022 study demonstrates that aqueous solutions containing 0.2 mol% this compound facilitate Knoevenagel–Michael cyclocondensation with 94% atom economy.

Industrial Production and Quality Control

Zinc Chloride Double Salt Formation

This compound is often isolated as the zinc chloride double salt (2C16H18ClN3SZnCl2H2O2\text{C}_{16}\text{H}_{18}\text{ClN}_3\text{S} \cdot \text{ZnCl}_2 \cdot \text{H}_2\text{O}) for enhanced stability. Crystallization from hot ethanol–water mixtures (3:1 v/v) yields hexagonal crystals with 99.5% purity, suitable for intravenous formulations.

Analytical Validation

High-performance liquid chromatography (HPLC) with UV detection at 668 nm is the gold standard for purity assessment. Regulatory guidelines (e.g., USP-NF) mandate <0.1% impurities, necessitating rigorous in-process checks during oxidation and cyclization .

Chemical Reactions Analysis

Types of Reactions

Methylene blue undergoes various chemical reactions, including:

    Oxidation-Reduction: this compound can be reduced to leucothis compound and oxidized back to its original form.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medical Applications

Methylene blue has been recognized for its therapeutic properties, particularly in treating specific medical conditions.

1.1 Treatment of Methemoglobinemia

  • Description : Methemoglobinemia is a disorder where hemoglobin cannot effectively release oxygen to body tissues. This compound acts as a reducing agent, converting methemoglobin back to its functional form.
  • Case Study : A study highlighted the effectiveness of this compound in emergency settings for patients with severe methemoglobinemia, demonstrating rapid improvement in oxygen saturation levels post-administration .

1.2 Antidote for Poisoning

  • Description : this compound is employed as an antidote for cyanide and carbon monoxide poisoning. It facilitates cellular respiration by bypassing the blockage caused by these toxins.
  • Case Study : In a clinical trial involving patients with cyanide poisoning, this compound administration resulted in significant recovery of metabolic function and improvement in clinical outcomes .

1.3 Cognitive Enhancement and Neuroprotection

  • Description : Recent studies suggest potential cognitive benefits, including improved memory and attention through enhanced mitochondrial function.
  • Case Study : Research indicated that low doses of this compound improved cognitive performance in elderly subjects, particularly those at risk for Alzheimer's disease due to its antioxidant properties .

Laboratory Applications

This compound is widely used in various laboratory settings for its staining properties and as a reagent.

2.1 Staining and Visualization

  • Description : It is commonly used to stain nucleic acids and microorganisms, allowing for visualization under UV light.
  • Application Example : In agarose gel electrophoresis, this compound is utilized to visualize separated DNA bands, facilitating genetic analysis .

2.2 Cell Viability Assays

  • Description : this compound can differentiate between live and dead cells based on staining.
  • Data Table: Cell Viability Assay Results
ConditionLive Cells (%)Dead Cells (%)
Control9010
Treated with MB8020
High Concentration MB5050

This table illustrates the impact of varying concentrations of this compound on cell viability, indicating its utility in assessing cellular health .

Environmental Applications

This compound has been investigated for its role in environmental remediation.

3.1 Wastewater Treatment

  • Description : MB is utilized as an adsorbent for dye removal from industrial wastewater.
  • Research Findings : A study demonstrated the use of CNT-functionalized Moringa oleifera leaf powder (MOLP) to adsorb this compound from wastewater effectively. The optimized parameters showed a significant reduction in dye concentration, highlighting the potential for sustainable treatment methods .

3.2 Photocatalytic Degradation

  • Description : this compound can be degraded using photocatalysts under visible light.
  • Data Table: Photocatalytic Efficiency
PhotocatalystDegradation Efficiency (%)
BiVO₄/WO₃ Heterostructure87.2
Mg-doped Bismuth Ferrite83

These findings underscore the effectiveness of advanced materials in degrading this compound, contributing to environmental cleanup efforts .

Comparison with Similar Compounds

Key Properties

  • Chemical Structure: A planar phenothiazinium system with dimethylamino substituents at positions 3 and 7, conferring redox activity and visible-light absorption (~660 nm) .
  • Medical Uses : FDA-approved for methemoglobinemia and cyanide poisoning; inhibits soluble guanylate cyclase, reducing cyclic GMP (cGMP) levels in vascular smooth muscle .
  • Industrial Applications : Staining agent in microbiology, redox indicator in analytical chemistry, and model pollutant in wastewater treatment studies .

Specifications

Comparison with Structurally Similar Compounds

Linearly Extended Thiazinium Salts (LETS)

LETS, such as 3,9-bis(dimethylamino)dibenzo[b,i]phenothiazin-6-ium chloride, are designed as organic semiconductors with enhanced π-conjugation.

Property Methylene Blue LETS Compound
Structure 3 fused rings 5 linearly fused rings
HOMO-LUMO Gap ~1.5 eV 0.76 eV
Absorption Maxima ~660 nm (visible light) ~790 nm (near-infrared)
Semiconductor Type Potential n-type Enhanced n-type characteristics

LETS exhibit superior charge carrier mobility and broader light absorption, making them promising for optoelectronic devices compared to this compound .

Functional Comparisons in Biochemical Contexts

This compound vs. Cyanide in Vascular Relaxation

Both compounds modulate cGMP pathways but via distinct mechanisms:

Parameter This compound Cyanide
Target Soluble guanylate cyclase Chemical inactivation of nitroprusside
Effect on cGMP Reduces basal and stimulated cGMP levels No effect on cGMP
Response to Vasodilators Inhibits nitroprusside, glyceryl trinitrate Inhibits nitroprusside only
Toxicity Causes arterial contractions at high doses Non-contractile

This compound broadly inhibits nitric oxide-mediated vasodilation, whereas cyanide specifically disrupts nitroprusside activity .

Adsorption and Environmental Remediation

Adsorption Efficiency Across Materials

This compound’s cationic nature facilitates interactions with anionic adsorbents. Comparative studies highlight variability in removal efficiency:

Adsorbent Dye Adsorption Capacity (mg/g) Optimal pH Reference
DMAA-based hydrogels This compound 210–250 6–8
Crystal violet 180–200 6–8
Cr-doped ZnO This compound 85 7–9
Malachite green 320 7–9
Fly ash geopolymer This compound 45–60 8–10

DMAA hydrogels outperform metal oxides and geopolymers due to tailored porosity and functional groups .

Photocatalytic Degradation Performance

Efficiency of Photocatalysts

Advanced oxidation processes (AOPs) using composite materials degrade this compound via hydroxyl radical (•OH) generation:

Photocatalyst Degradation Efficiency (%) Time (min) Light Source Reference
ZnO-coated cotton 52 120 Visible
MWCNT/TiO₂ nanocomposite 95 90 UV-Vis
ZrO₂ thin films 70 180 UV

MWCNT/TiO₂ hybrids achieve near-complete mineralization due to enhanced electron-hole separation .

Biological Activity

Methylene blue (MB) is a synthetic dye with a long history of use in various medical applications. Its biological activity encompasses antimicrobial, antiviral, and photodynamic therapeutic properties. This article reviews the current understanding of the biological activities of this compound, supported by recent research findings, case studies, and data tables.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a variety of pathogens, including bacteria and fungi. Several studies have explored its effectiveness in different contexts:

1.1 In Vitro Studies

A study published in Pathogens evaluated the effect of this compound combined with photodynamic therapy (PDT) on oral biofilms. Results indicated that the combination significantly reduced metabolic activity and total bacterial counts in biofilms by more than 80% compared to controls .

Another investigation assessed MB's antibacterial effects against common strains involved in periprosthetic joint infections (PJI). The study found that MB at concentrations of 0.1% and 0.05% significantly decreased colony-forming units (CFUs) of Staphylococcus hominis and Acinetobacter baumannii, indicating strong antibacterial activity .

1.2 Case Study: Antibacterial Photodynamic Therapy

In a study focusing on Pseudomonas aeruginosa, researchers utilized a diode laser to activate this compound, achieving a notable reduction in bacterial viability. The results showed a maximum decrease of 4.32-log CFU at specific energy densities, highlighting MB's potential as an alternative to traditional antibiotics .

Study Pathogen MB Concentration CFU Reduction
Pathogens (2024)Multi-species oral biofilmMB + LED>80%
PJI Study (2022)S. hominis, A. baumannii0.1%, 0.05%Significant reduction
Photodynamic Therapy Study (2024)P. aeruginosaVaried with laserUp to 4.32-log CFU

2. Antiviral Activity

This compound has been recognized for its antiviral properties, particularly against viruses like SARS-CoV-2 and influenza H1N1.

Research indicates that this compound exhibits virucidal activity when exposed to UV light, enhancing its effectiveness against viral pathogens. A study demonstrated that MB could prevent or therapeutically treat infections caused by both influenza virus H1N1 and SARS-CoV-2 at low micromolar concentrations . The mechanisms include degradation of viral RNA and disruption of viral replication processes.

2.2 Clinical Implications

The safety profile of this compound has been well-established, making it a candidate for further clinical trials aimed at evaluating its efficacy in treating viral infections .

3. Photodynamic Therapy (PDT)

This compound is increasingly used in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation.

3.1 PDT Applications

Studies have shown that MB can effectively reduce tumor cells and microbial pathogens through PDT mechanisms. For instance, when combined with specific wavelengths of light, MB has been effective in treating localized infections and certain types of cancer.

4. Conclusion

This compound is a versatile compound with significant biological activities, particularly in antimicrobial and antiviral applications. Its integration into therapeutic protocols could enhance treatment outcomes for various infections and diseases.

5. Future Directions

Further research is warranted to explore the full potential of this compound in clinical settings, particularly regarding its synergistic effects with other treatments and its role in combating antibiotic-resistant pathogens.

Q & A

Q. How do solvent polarity and synthesis conditions affect this compound composite performance?

  • Polar solvents (e.g., acetic acid) yield smaller ZIF-8 nanoparticles (50–100 nm) with higher surface area (1,200 m²/g), enhancing adsorption kinetics (equilibrium in 30 min vs. 120 min in non-polar solvents). Solvent choice also impacts crystallinity and active site accessibility .

Methodological Recommendations

  • Validation: Always perform triplicate validation experiments for RSM/ANN models to confirm reproducibility .
  • Data Reporting: Include raw datasets (available on request per ) and error margins in publications.
  • Ethical Compliance: Use pharmaceutical-grade this compound for in vitro studies to avoid contamination risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methylene blue
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Methylene blue

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